2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid
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Overview
Description
“2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid” is a chemical compound with the CAS Number: 77446-99-2 . It has a molecular weight of 203.29 and its IUPAC name is [4-methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Synthesis and Biological Importance
Chemical Synthesis and Medicinal Applications:
- The significance of sulfonamides and thiazolidinediones in medicinal chemistry highlights the utility of sulfur and nitrogen-containing heterocycles. Sulfonamides, for instance, have a wide range of clinical applications, from antimicrobials to anticancer agents. Thiazolidinediones, known for their antidiabetic properties, underscore the therapeutic potential of sulfur-containing compounds in addressing chronic conditions (Carta, Scozzafava, & Supuran, 2012).
Pharmacological Activities:
- Compounds like gallic acid and chlorogenic acid exhibit potent anti-inflammatory and antioxidant properties, serving as models for synthesizing new drugs with improved bioavailability and reduced toxicity. These natural metabolites demonstrate how structural optimization can lead to significant therapeutic benefits (Bai et al., 2020); (Naveed et al., 2018).
Environmental and Industrial Applications
Environmental Fate and Effects:
- The distribution and ecological impact of herbicides like 2,4-dichlorophenoxyacetic acid provide insight into the environmental behavior of synthetic chemicals. Understanding the persistence, bioaccumulation, and toxicological effects of these compounds can inform safer chemical design and usage practices (Islam et al., 2017).
Biotechnological Production of Chemicals:
- Biotechnological methods for producing chemicals like acetoin from renewable biomass highlight the potential for microbial synthesis of valuable industrial compounds. Optimizing microbial strains and fermentation processes could enhance the production efficiency of chemicals that are structurally or functionally related to 2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid (Xiao & Lu, 2014).
Safety and Hazards
The safety information for “2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S2/c1-4-5(3-6(9)10)12-7(8-4)11-2/h3H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJQXKIEZOXVJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)SC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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